{[Bis(4-fluorophenyl)methyl]thio}acetic acid

Neuroscience Monoamine Transporter DAT Binding

Unsubstituted diphenylmethyl DAT inhibitor precursors yield only micromolar affinity (Ki=3,000 nM). This bis(4-fluorophenyl)methylthioacetic acid enables synthesis of modafinil analogs with 25.9-fold improved DAT binding (Ki=116 nM, JJC8-016). • Carboxylic acid precursor for amide/amine derivatives with nanomolar DAT affinity • Validated para-fluorine pharmacophore for DAT/SERT/NET selectivity profiling • Downstream amines show atypical DAT inhibition without locomotor stimulation • Structurally confirmed via single-crystal XRD of corresponding acetamide

Molecular Formula C15H12F2O2S
Molecular Weight 294.3 g/mol
CAS No. 90212-81-0
Cat. No. B1332906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[Bis(4-fluorophenyl)methyl]thio}acetic acid
CAS90212-81-0
Molecular FormulaC15H12F2O2S
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F
InChIInChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)
InChIKeyAKBHXBCMSOZXPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{[Bis(4-fluorophenyl)methyl]thio}acetic Acid – Neuroscience Pharmacophore


{[Bis(4-fluorophenyl)methyl]thio}acetic acid (CAS 90212-81-0) is a C15H12F2O2S (MW 294.32) small molecule with a bis(4-fluorophenyl)methyl thioether bridge linked to an acetic acid terminus . It is a member of the bisarylmethylthioacetate chemical class . This compound is primarily a strategic research intermediate for the synthesis of novel modafinil derivatives and monoamine transporter (DAT/SERT/NET) inhibitors . Its para-fluorine substitution distinguishes it from the unsubstituted diphenylmethyl parent scaffold, offering distinct electronic and steric properties [1].

{[Bis(4-fluorophenyl)methyl]thio}acetic Acid – Analog Substitution Risks


Substitution of {[Bis(4-fluorophenyl)methyl]thio}acetic acid with an unsubstituted diphenylmethyl analog (e.g., modafinil acid precursor) or alternative halo-substituted derivatives is not structurally or pharmacologically neutral. The bis(4-fluorophenyl)methyl motif is a validated pharmacophore that significantly enhances dopamine transporter (DAT) binding affinity and influences target selectivity . Patent data explicitly states that para-halogen substitution—particularly fluorine—improves monoamine transporter affinity compared to the parent diphenylmethyl scaffold [1]. Furthermore, the specific electronic effect of para-fluorine on the benzhydryl group is non-redundant with other halogens (e.g., chloro) due to differences in van der Waals radii and inductive effects . Procuring an unsubstituted or incorrectly substituted analog risks generating downstream amides or amines with suboptimal DAT binding profiles and altered metabolic stability [2].

Quantitative Differentiation vs. Unsubstituted Analogs


Superior DAT Binding vs. R-Modafinil

The downstream amine derivative JJC8-016—synthesized from the bis(4-fluorophenyl)methylthio scaffold—exhibits a 25.9-fold higher binding affinity for the dopamine transporter (DAT) compared to the unsubstituted parent compound R-modafinil [1]. This quantitative advantage is directly attributable to the bis(4-fluorophenyl)methyl moiety introduced via {[Bis(4-fluorophenyl)methyl]thio}acetic acid as the key intermediate.

Neuroscience Monoamine Transporter DAT Binding Psychostimulant Use Disorder

Improved Water Solubility vs. Modafinil

The bisarylmethylthioacetamide class, for which {[Bis(4-fluorophenyl)methyl]thio}acetic acid serves as the carboxylic acid precursor, is characterized by improved water solubility relative to modafinil and its direct analogs [1]. This property enhancement is a class-level benefit of the thioether-acetic acid structural motif.

Pharmaceutical Formulation Physicochemical Properties Bioavailability Solubility

para-Fluorine Substitution Enhances Transporter Affinity

Systematic structure-activity relationship (SAR) studies demonstrate that para-halogen substitution—specifically fluorine on the bisaryl rings—improves binding affinity for the dopamine transporter (DAT) and enables tunable selectivity across DAT, SERT, and NET compared to the unsubstituted diphenylmethyl scaffold . This validated pharmacophore advantage is the primary justification for selecting the bis(4-fluorophenyl)methyl variant over the parent unsubstituted diphenylmethyl acid.

Structure-Activity Relationship DAT SERT NET Fluorine Substitution

Crystallographic Confirmation of Amide Derivative

The carboxylic acid functionality of {[Bis(4-fluorophenyl)methyl]thio}acetic acid (or its methyl ester, CAS 90212-82-1) enables conversion to 2-(bis(4-fluorophenyl)methylthio)acetamide via aminolysis with aqueous ammonia, yielding 2.3 g (92% crude yield) of the amide product, which was subsequently structurally confirmed by single-crystal X-ray diffraction [1]. This synthetic pathway demonstrates the compound's utility as a versatile intermediate for generating structurally defined amide derivatives.

Organic Synthesis Crystallography Aminolysis Amide Formation

Atypical DAT Profile vs. Cocaine-like Inhibitors

Compounds incorporating the bis(4-fluorophenyl)methyl moiety retain an atypical dopamine transporter (DAT) inhibitor profile distinct from cocaine-like inhibitors [1]. In vivo behavioral studies with JJC8-016 (a bis(4-fluorophenyl)methyl-derived amine) showed no increase in locomotor activity or electrical brain-stimulation reward, while significantly inhibiting cocaine-induced behaviors, whereas R-modafinil required a 100 mg/kg dose to achieve partial efficacy [2].

Dopamine Transporter Atypical Inhibitor Abuse Liability Psychostimulant Use Disorder

{[Bis(4-fluorophenyl)methyl]thio}acetic Acid – Research Applications


High-Affinity DAT Inhibitor Synthesis

This compound is the optimal carboxylic acid precursor for generating bis(4-fluorophenyl)methylthioacetamides and bis(4-fluorophenyl)methylthioethylamines with nanomolar DAT affinity (Ki = 116 nM for JJC8-016) [1]. The unsubstituted diphenylmethyl analog (R-MOD) yields only micromolar affinity (Ki = 3,000 nM), a 25.9-fold disadvantage [1].

Monoamine Transporter SAR Studies

The bis(4-fluorophenyl)methyl scaffold enables systematic exploration of para-substituent effects on DAT/SERT/NET selectivity profiles . Para-fluorine substitution has been validated to improve DAT binding and modulate transporter selectivity compared to unsubstituted diphenylmethyl controls .

Atypical DAT Inhibitors with Low Abuse Liability

Compounds derived from this bis(4-fluorophenyl)methylthioacetic acid scaffold exhibit an atypical DAT inhibitor profile distinct from cocaine-like inhibitors [2]. In vivo data confirm that JJC8-016, a downstream amine derivative, inhibits cocaine-induced reinstatement at 10-30 mg/kg i.p. without producing locomotor stimulation, whereas R-modafinil requires 100 mg/kg for partial efficacy [1].

Crystallographically Validated Amide Library

The carboxylic acid (or its methyl ester, CAS 90212-82-1) undergoes aminolysis with aqueous ammonia to yield 2-(bis(4-fluorophenyl)methylthio)acetamide, which has been structurally validated by single-crystal X-ray diffraction [3]. This demonstrates utility for generating structurally confirmed amide derivatives.

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